![molecular formula C21H31N3O5S B2818228 Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate CAS No. 1214870-32-2](/img/structure/B2818228.png)
Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains an ethyl ester group, a sulfonylamino group, and a phenylethenyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The compound’s structure can be deduced from its IUPAC name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is an ethyl ester group, a sulfonylamino group, and a phenylethenyl group. The (E) in the name indicates the configuration of the double bond in the phenylethenyl group .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The ester could undergo hydrolysis, the amide bond might be susceptible to both acid and base hydrolysis, and the double bond in the phenylethenyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anticancer Agents
Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds were synthesized through a series of chemical reactions, including the conversion of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazides and the reaction with a variety of aryl amine to synthesize propanamides. The synthesized compounds showed promising anticancer activity, particularly compounds 6h, 6j, and 6e, which demonstrated strong anticancer activity in comparison to the reference drug, doxorubicin. Further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).
Enzyme Inhibition for Neurodegenerative Disorders
Synthesis and Enzyme Inhibition Activity
The compound has been involved in the synthesis of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. These derivatives were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative disorders such as Alzheimer's disease. The synthesized compounds showed potential as inhibitors, with molecular docking studies confirming their binding interactions with AChE and BChE human proteins, indicating potential applications in treating neurodegenerative diseases (Khalid et al., 2014).
Antibacterial Activity
Synthesis and Antibacterial Activity
Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate derivatives have also shown potential in antibacterial applications. Compounds such as ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate and others have been synthesized and characterized, with reported antibacterial activities. The synthesized compounds were tested against various bacterial strains, showing promising results and potential for further development as antibacterial agents (Al-Adiwish et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-4-29-21(26)24-13-10-18(11-14-24)22-20(25)19(16(2)3)23-30(27,28)15-12-17-8-6-5-7-9-17/h5-9,12,15-16,18-19,23H,4,10-11,13-14H2,1-3H3,(H,22,25)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXVEZAASMAESI-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.